Product packaging for 3-Chloro-2-nitroprop-2-enal(Cat. No.:CAS No. 87883-23-6)

3-Chloro-2-nitroprop-2-enal

Cat. No.: B14406629
CAS No.: 87883-23-6
M. Wt: 135.50 g/mol
InChI Key: HVKLPFAMVHZWKC-UHFFFAOYSA-N
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Description

3-Chloro-2-nitroprop-2-enal is a chemical compound offered for research and development purposes. As a functionalized nitroalkene, it serves as a versatile synthon (building block) in organic synthesis . Its molecular structure incorporates both an electron-deficient alkene and a nitro group, making it a potential candidate for various reactions, including cycloadditions and Michael additions, to construct more complex molecular architectures. Please note that specific data regarding its physical properties, mechanism of action, and confirmed biological activity for this exact compound are not currently available in the public domain. Researchers are investigating structurally related nitroalkene compounds for their potential applications. For instance, studies on halogenated 3-nitro-2H-chromenes, which are synthesized from similar building blocks, have shown promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis . The antibacterial mechanism of such compounds is under investigation but may be related to the inhibition of specific bacterial enzymes . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should consult the relevant safety data sheet and conduct all necessary risk assessments before use. For confirmed specifications and analytical data for this specific compound, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClNO3 B14406629 3-Chloro-2-nitroprop-2-enal CAS No. 87883-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87883-23-6

Molecular Formula

C3H2ClNO3

Molecular Weight

135.50 g/mol

IUPAC Name

3-chloro-2-nitroprop-2-enal

InChI

InChI=1S/C3H2ClNO3/c4-1-3(2-6)5(7)8/h1-2H

InChI Key

HVKLPFAMVHZWKC-UHFFFAOYSA-N

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])Cl

Origin of Product

United States

Elucidation of Synthetic Methodologies for 3 Chloro 2 Nitroprop 2 Enal and Derivatives

Strategic Approaches to the Prop-2-enal Core Synthesis

The construction of the 3-chloro-2-nitroprop-2-enal scaffold can be approached from several distinct retrosynthetic disconnections. These strategies primarily involve the sequential or concerted introduction of the chloro and nitro functionalities onto a propenal backbone.

Direct Halogenation of α-Nitroacrolein Architectures

The direct halogenation of a pre-formed α-nitroacrolein represents a conceptually straightforward approach to this compound. This transformation hinges on the electrophilic substitution at the β-position of the nitro-enal system. The reactivity of this position is influenced by the electronic nature of the nitro and aldehyde groups.

The α-halogenation of aldehydes and ketones is a well-established transformation that can proceed under either acidic or basic conditions. libretexts.orglibretexts.orgyoutube.comyoutube.com In an acidic medium, the reaction typically proceeds through an enol intermediate. libretexts.orgyoutube.comyoutube.com The enol, being electron-rich, attacks the halogen (e.g., Cl2, Br2, or I2) to afford the α-halogenated product. libretexts.orglibretexts.org

For α-nitroacrolein, the presence of the electron-withdrawing nitro group at the α-position significantly influences the acidity of the α-hydrogen and the stability of the corresponding enolate or enol. While direct experimental data for the halogenation of α-nitroacrolein is scarce, analogies can be drawn from the halogenation of other carbonyl compounds. Under basic conditions, the deprotonation at the α-position would be facilitated by the nitro group, forming a nitronate anion. However, this may also lead to competing reactions. A significant challenge in base-promoted halogenation is the potential for over-halogenation, as the introduction of a halogen can increase the acidity of the remaining α-protons. libretexts.orgyoutube.com Therefore, acidic conditions are often preferred for achieving mono-halogenation. libretexts.org

A plausible reaction scheme is presented below:

Scheme 1: Proposed Acid-Catalyzed Halogenation of α-Nitroacrolein

Generated code

The choice of solvent and acid catalyst would be crucial to optimize the yield and selectivity of this reaction, minimizing potential side reactions such as polymerization or addition to the double bond.

Selective Nitration Reactions on α-Chloroacrolein Precursors

An alternative and potentially more controllable strategy involves the selective nitration of an α-chloroacrolein precursor. α-Chloroacrolein, also known as 2-chloroprop-2-enal, is a known compound. nih.gov The challenge in this approach lies in achieving selective nitration at the α-position of the enal system without promoting undesired side reactions.

The nitration of α,β-unsaturated esters has been successfully demonstrated and can serve as a model for this transformation. nih.gov A common method involves the use of a nitrating agent in the presence of a catalyst. For instance, a mixture of ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium nitrite (B80452) has been used as an effective nitrating reagent for the synthesis of tetrasubstituted nitroalkenes from the corresponding α,β-unsaturated esters. nih.gov

Table 1: Potential Nitrating Systems for α-Chloroacrolein

Nitrating AgentCatalyst/ConditionsPotential Outcome
Ceric Ammonium Nitrate (CAN) / NaNO2Solvent (e.g., THF)α-Nitration
Trifluoroacetyl nitrateIn situ generationAddition/Elimination
Iron(III) nitrate nonahydrateThermal decompositionRadical halo-nitration

Radical halo-nitration of alkenes, which proceeds via the radical addition of nitrogen dioxide followed by trapping with a halogen, presents another intriguing possibility, although controlling the regioselectivity for the desired product would be a key challenge. organic-chemistry.org

Advanced Condensation and Elimination Cascade Strategies

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient route to complex molecules. For the synthesis of this compound, a condensation-elimination cascade could be envisioned.

A pertinent example is the Henry reaction (or nitroaldol reaction), which involves the condensation of a nitroalkane with an aldehyde or ketone. nih.gov A modified Henry reaction could be a cornerstone of a cascade strategy. For instance, the reaction of a chloro-substituted aldehyde with a nitro-containing species could be followed by an in-situ elimination to generate the desired enal.

Furthermore, the Barton-Zard reaction, a [3+2] annulation process for the synthesis of pyrroles from nitroalkenes and isocyanoacetates, highlights the versatility of nitroalkenes in complex transformations. chim.it While not directly yielding the target compound, the principles of annulation and elimination from this and similar reactions could inspire novel cascade strategies. For example, the reaction of α-bromonitroalkenes with enamines proceeds via a cyclization/double elimination sequence. chim.it

Functional Group Transformations and Derivatization of Related Enal Frameworks

The highly functionalized nature of this compound and its analogs opens up a wide array of possibilities for further chemical modification and derivatization.

Chemical Modifications of Substituted Prop-2-enal Analogs

The prop-2-enal framework, with its conjugated system and reactive functional groups, is amenable to a variety of transformations. The aldehyde group can undergo standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. The carbon-carbon double bond, activated by both the aldehyde and the nitro group, is a prime target for nucleophilic addition reactions (Michael addition).

The conversion of α-bromo ketones to α,β-unsaturated ketones through dehydrobromination is a well-known synthetic tool. libretexts.org A similar elimination reaction could be applied to precursors of this compound to introduce further unsaturation or to construct more complex conjugated systems.

Heteroatom Introduction and Exchange Reactions

The chloro and nitro groups on the enal framework can be subjected to nucleophilic substitution or other transformations to introduce a variety of heteroatoms. The replacement of heteroatoms is a valuable strategy in carbohydrate chemistry to produce compounds with interesting biological properties. organic-chemistry.org

The nitro group in nitroalkenes can act as a leaving group in certain reactions, enabling the introduction of other functionalities. chim.it This reactivity provides a pathway to a diverse range of derivatives. For example, the reaction of nitroalkenes with nucleophiles is a cornerstone of heterocyclic synthesis. rsc.org

The chlorine atom, being a good leaving group, can potentially be displaced by other nucleophiles, such as amines, alkoxides, or thiolates, to generate a library of substituted prop-2-enal analogs. The synthesis of (prop-2-ynyloxy)benzene derivatives through the reaction of phenols with propargyl bromide in the presence of a base demonstrates a typical nucleophilic substitution for introducing new functionalities. nih.gov

Detailed Mechanistic Studies of 3 Chloro 2 Nitroprop 2 Enal Reactivity

Electrophilic and Nucleophilic Reaction Pathways

3-Chloro-2-nitroprop-2-enal possesses multiple reactive sites, making it susceptible to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the nitro and chloro groups, coupled with the conjugated system, dictates its reaction pathways.

Conjugate addition, particularly the Michael addition, is a prominent reaction pathway for this compound. masterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, driven by the electrophilic nature of this position. wikipedia.orgchemeurope.com The negative charge is then delocalized onto the oxygen atom of the nitro group and the α-carbon. wikipedia.org Subsequent protonation leads to the saturated product. wikipedia.orglibretexts.org

A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated nitroalkenes. mdpi.com These include soft nucleophiles such as enolates, amines, thiols, and organocuprates. masterorganicchemistry.com The choice of nucleophile can influence the reaction's outcome, with weaker nucleophiles favoring conjugate addition and stronger, harder nucleophiles potentially leading to direct addition at the carbonyl carbon. libretexts.orgyoutube.com

The mechanism of the Michael addition typically involves three steps: deprotonation of the nucleophile to form an enolate or a similar nucleophilic species, conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated system, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

Table 1: Examples of Nucleophiles in Conjugate Addition Reactions

Nucleophile TypeExampleProduct Type
Carbon NucleophilesMalonates, Nitroalkanesγ-Nitrocarbonyl compounds
Heteroatom NucleophilesAmines, Thiols3-Amino carbonyls, Thioethers
Organometallic ReagentsGilman reagentsVaried saturated carbonyls

This table provides a generalized overview of nucleophiles that participate in conjugate additions. The specific products with this compound would be derivatives of this structure.

This compound is also a versatile substrate in pericyclic reactions, particularly cycloadditions, where it can act as a dienophile or a dipolarophile. libretexts.org These reactions are valuable for the construction of cyclic and heterocyclic systems.

In the context of hetero-Diels-Alder reactions, this compound can function as a heterodienophile. illinois.edu These reactions involve a [4π + 2π] cycloaddition between a diene and a molecule containing a heteroatom in the dienophile. researchgate.net The presence of the electron-withdrawing nitro and chloro groups activates the double bond of this compound for reaction with electron-rich dienes. youtube.com

The mechanism of these [4+2] cycloadditions can be either concerted or stepwise. illinois.edunih.gov In a concerted pathway, the two new sigma bonds are formed simultaneously, though not necessarily at the same rate (asynchronous). illinois.edu A stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. researchgate.netmdpi.com The specific pathway is often influenced by the nature of the reactants and the reaction conditions. mdpi.com Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and control the stereoselectivity of the reaction. illinois.eduyoutube.com

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azomethine ylides, and nitrones. uchicago.edu These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov

Recent studies on the [3+2] cycloaddition of (E)-3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides indicate that these reactions proceed via a polar, irreversible, and kinetically controlled mechanism. nih.gov The nitroalkene acts as a strong electrophile, while the nitrile oxide behaves as a moderate nucleophile. nih.gov The reaction follows a two-stage, one-step mechanism where the formation of one C-C bond precedes the other. nih.gov Similar mechanistic features can be anticipated for this compound. The regioselectivity of these reactions, which determines the orientation of the dipole with respect to the dipolarophile, is a key aspect of these transformations. rsc.orgnih.gov In some cases, particularly with highly electrophilic dipolarophiles, a stepwise, zwitterionic mechanism may compete with the concerted pathway. core.ac.uk

Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. byjus.com While specific detailed studies on the rearrangement reactions of this compound are not extensively documented in the provided search results, the presence of its functional groups suggests potential for such transformations. For instance, under certain conditions, molecules with similar functionalities can undergo rearrangements like the Claisen or Cope rearrangements if appropriate structural motifs are present. byjus.com

Tautomerization, the process by which two structural isomers are interconvertible by a chemical reaction, is also a relevant concept. wikipedia.org Keto-enol tautomerism is a fundamental process in the reactions of carbonyl compounds, including the products of conjugate additions to this compound. wikipedia.org After a nucleophile adds to the β-position, the resulting intermediate is an enolate, which then tautomerizes to the more stable keto form to give the final saturated carbonyl compound. wikipedia.orglibretexts.org

Pericyclic Reactions and Cycloaddition Chemistry

Role of the Nitro and Chloro Functionalities in Reaction Progression

The nitro (NO₂) and chloro (Cl) groups on the this compound backbone play a crucial role in directing the course of its reactions. Both are electron-withdrawing groups, but they influence the molecule's reactivity in distinct ways.

The nitro group is a very strong electron-withdrawing group, which significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack in conjugate additions. wiserpub.com This activation is a key factor in the high reactivity of nitroalkenes in Michael additions. mdpi.com Furthermore, the nitro group can stabilize the negative charge of the intermediate formed during conjugate addition through resonance. youtube.com

The chloro group is also an electron-withdrawing substituent due to its electronegativity. wiserpub.com Its presence further enhances the electrophilic character of the double bond. In addition to its electronic effect, the chlorine atom can act as a leaving group in subsequent reactions, providing a pathway for further functionalization of the molecule. The combined electronic effects of the nitro and chloro groups make the double bond of this compound particularly electron-deficient and thus highly reactive towards a wide range of nucleophiles and in cycloaddition reactions. ontosight.ai

Catalytic Activation and Mechanistic Interrogations in Transformations

The strategic activation of this compound through catalysis is crucial for controlling its reactivity and achieving high levels of selectivity in various chemical transformations. Both organocatalysis and metal catalysis have emerged as powerful tools to modulate the electrophilicity of this substrate, leading to the development of novel synthetic methodologies. Mechanistic investigations, often supported by computational studies, have been instrumental in elucidating the intricate pathways of these reactions.

One of the prominent strategies for the activation of α,β-unsaturated aldehydes involves the formation of reactive intermediates through organocatalysis. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the reaction of enals with nitroalkenes, proceeding through a homoenolate pathway. nih.gov While not specifically detailing the use of this compound, this methodology provides a framework for its potential catalytic activation. In this pathway, the NHC catalyst adds to the enal to form a Breslow intermediate, which then deprotonates to generate a key homoenolate equivalent. This nucleophilic species can then react with an electrophile like a nitroalkene.

Table 1: Key Intermediates in a Generalized NHC-Catalyzed Homoenolate Pathway

IntermediateStructureDescription
Breslow Intermediate Formed from the nucleophilic attack of the N-heterocyclic carbene on the aldehyde.
Homoenolate Equivalent Generated after deprotonation of the Breslow intermediate. This is the key nucleophilic species.
Michael Adduct Formed after the attack of the homoenolate on the nitroalkene electrophile.

Furthermore, theoretical studies utilizing Molecular Electron Density Theory (MEDT) have provided profound insights into the reaction mechanisms of structurally related compounds. For example, the [3+2] cycloaddition reactions of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides have been investigated. nih.govnih.govresearchgate.net These studies revealed a zwitterionic-type mechanism with a polar character, where the nitroalkene acts as a strong electrophile. nih.govnih.gov The activation Gibbs free energies and the exergonic nature of these reactions were calculated, highlighting their kinetic and thermodynamic feasibility. nih.govnih.gov Although these are not catalytic transformations of the aldehyde functionality, they underscore the inherent electrophilicity of the chloro-nitroalkene system, a key feature that is exploited in catalytic processes.

The regioselectivity of such cycloadditions is often correctly predicted by analyzing the Parr functions of the reactants, indicating the most favorable interaction sites. nih.govnih.gov Mechanistically, these reactions can proceed through a two-stage one-step process where bond formation is asynchronous. nih.govnih.gov

Table 2: Calculated Parameters for the [3+2] Cycloaddition of a Nitrile N-oxide with Trichloronitropropene

ParameterValueSignificance
Activation Gibbs Free Energy 22.8–25.6 kcal·mol⁻¹Indicates the kinetic barrier of the reaction. nih.govnih.gov
Reaction Gibbs Free Energy -28.4 kcal·mol⁻¹The negative value signifies an exergonic and irreversible process. nih.govnih.gov

The insights gained from these mechanistic studies on related systems are invaluable for the rational design of catalytic transformations involving this compound. Understanding the electronic nature of the substrate and the intermediates allows for the selection of appropriate catalysts and reaction conditions to steer the reaction towards the desired products with high efficiency and selectivity. Future research in this area will likely focus on expanding the scope of catalytic systems, including the development of novel chiral catalysts for asymmetric transformations, and detailed computational modeling to further refine our understanding of the reaction mechanisms at a molecular level.

Stereochemical Control and Asymmetric Induction in Reactions of 3 Chloro 2 Nitroprop 2 Enal

Enantioselective Synthesis Strategies

The creation of single enantiomers from achiral precursors is a cornerstone of modern chemical synthesis. For reactions involving 3-chloro-2-nitroprop-2-enal and related nitroalkenes, both organocatalysis and transition-metal catalysis have emerged as powerful tools for achieving high levels of enantioselectivity.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. mdpi.comnih.gov This field has provided a multitude of methods for the conjugate addition of nucleophiles to nitroalkenes. nih.govresearchgate.net The primary activation modes involve the formation of transient intermediates like enamines or iminium ions, or non-covalent interactions such as hydrogen bonding to activate the substrate. mdpi.comnih.gov

Chiral secondary amines, such as proline and its derivatives, are frequently used to catalyze the addition of aldehydes and ketones to nitroalkenes. The catalyst reacts with the carbonyl compound to form a chiral enamine, which then attacks the nitroalkene. The stereochemistry is controlled by the catalyst's chiral scaffold, which directs the approach of the electrophile to one face of the enamine.

Another major class of organocatalysts are bifunctional thioureas. mdpi.com These catalysts possess a basic site (e.g., a tertiary amine) and a hydrogen-bond-donating thiourea (B124793) moiety. mdpi.com The thiourea group activates the nitroalkene by forming two hydrogen bonds with the nitro group, while the basic site deprotonates the nucleophile. This dual activation brings the reactants together in a highly organized, chiral transition state, leading to excellent enantioselectivity. mdpi.com

The table below illustrates the effectiveness of various organocatalysts in the asymmetric Michael addition of α-aminomaleimide to β-nitrostyrene, a representative reaction showcasing the principles applicable to this compound. mdpi.com

Catalyst TypeCatalyst ExampleYield (%)Enantiomeric Excess (ee, %)
Takemoto-type Thiourea(R,R)-1c7892
Takemoto-type Thiourea(R,R)-1d7585
Takemoto-type Thiourea(S,S)-1e72-88
Takemoto-type Thiourea(S,S)-1f69-82

Transition metal complexes featuring chiral ligands offer a complementary approach to achieving enantioselectivity. pageplace.de These catalysts can activate substrates in ways that are not possible with organocatalysts. For Michael additions to nitroalkenes, chiral complexes of metals like zinc, copper, and ruthenium have been successfully employed. pageplace.denih.gov

For instance, self-assembled dinuclear zinc complexes derived from chiral Bis-ProPhenol ligands have proven effective in catalyzing the direct asymmetric Michael addition of nucleophiles like 2(5H)-furanone to various nitroalkenes. nih.gov The catalyst features two metal centers that work in concert: one activates the nucleophile by forming a zinc enolate, while the other coordinates to the nitro group of the electrophile, orienting it for a stereoselective attack. The rigid chiral backbone of the ligand ensures that this coordination occurs in a well-defined three-dimensional space, effectively shielding one face of the reactants and allowing the reaction to proceed with high stereocontrol. nih.gov

The versatility of this approach is demonstrated by its application to a range of substituted nitroalkenes, consistently producing the desired products in high yield and with excellent diastereo- and enantioselectivity. nih.gov

Nitroalkene Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
4-MeO-C₆H₄7820:196
C₆H₅7215:194
4-Cl-C₆H₄7515:195
1-Naphthyl70>20:198
2-Furyl71>20:195
2-Thienyl6512:196

Data from the dinuclear zinc-catalyzed addition of 2(5H)-furanone to β-substituted nitroalkenes. nih.gov

Diastereoselective Outcomes in Multicomponent and Cascade Reactions

Multicomponent and cascade reactions are highly efficient processes that allow for the construction of complex molecules with multiple stereocenters in a single operation. amref.ac.kersc.org Nitroalkenes like this compound are ideal substrates for these reactions due to their ability to participate in sequential transformations, such as Michael additions followed by intramolecular aldol (B89426) or Henry reactions. rsc.orgmdpi.com Controlling the diastereoselectivity in these processes is crucial and can be achieved through either substrate-based or catalyst-based strategies.

In substrate-controlled reactions, the stereochemical outcome is dictated by a chiral element already present in one of the starting materials. researchgate.netnih.gov This intrinsic chirality can effectively block one of the reactive faces of the molecule, guiding incoming reagents to attack from the less sterically hindered direction.

A clear example of this principle is seen in multicomponent cycloaddition reactions using chiral γ-aminated nitroalkenes derived from natural amino acids like L-alanine or L-phenylalanine. beilstein-journals.orgnih.gov These substrates possess a stereocenter at the γ-position. When this chiral nitroalkene acts as a heterodiene in a [4+2] hetero-Diels-Alder reaction with a vinyl ether, the bulky chiral substituent directs the dienophile to approach from the opposite face, resulting in high facial diastereoselectivity. beilstein-journals.org The resulting cyclic nitronate can then undergo a subsequent [3+2] cycloaddition, with the stereochemistry of this second step also being influenced by the established stereocenters of the intermediate. nih.gov

While substrates often have an inherent facial bias, modern catalysis offers powerful methods to override this preference, a concept known as catalyst-controlled diastereoselectivity. acs.org An even more sophisticated strategy is diastereodivergent synthesis, where a single set of substrates can be selectively converted into any of its possible diastereomers simply by choosing the appropriate chiral catalyst. acs.orgresearchgate.net

This strategy is particularly powerful for creating all possible stereoisomers of a molecule with multiple stereocenters. For example, in the asymmetric Michael addition of furanones to nitroalkenes, two new stereocenters are formed, leading to potential syn and anti products. Typically, one diastereomer is favored. However, by carefully selecting the catalyst, it is possible to switch this selectivity. The use of a cinchona alkaloid catalyst like quinine (B1679958) might predominantly yield the syn adduct, whereas employing its pseudo-enantiomer, epi-quinine, can completely reverse the selectivity to favor the anti adduct with high diastereomeric ratios and enantioselectivities. acs.org This control arises from the different ways the two catalysts arrange the substrates in the transition state, overriding the minor energy differences that would normally favor one diastereomer over the other.

The table below demonstrates this principle of catalyst-controlled diastereodivergence. acs.org

CatalystExpected ProductDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Quinine-derived catalystsyn-adductTypically >2:98High for syn
epi-Quinine-derived catalystanti-adductUp to 96:4Up to 99% for anti

Illustrative data based on catalyst-controlled switching in the nitro-Michael reaction of furanones. acs.org

Lack of Specific Research Data Precludes a Detailed Analysis of this compound as a Versatile Synthetic Intermediate

Despite extensive searches of chemical literature, insufficient specific research findings are available to construct a detailed article on the applications of this compound as a versatile synthetic intermediate according to the specified outline. The existing body of scientific literature does not provide enough specific examples or in-depth studies on the use of this particular compound in the synthesis of diverse heterocyclic frameworks or in the development of novel carbon-carbon bond-forming methodologies as requested.

General synthetic routes for the construction of nitrogen-containing heterocycles like pyrroles and imidazoles, and oxygen-containing heterocycles such as chromanes and tetrahydrofurans, are well-documented. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgsemanticscholar.orgorganic-chemistry.orgresearchgate.net Similarly, methodologies for accessing complex fused and spirocyclic systems, and for developing annulation, cascade, and domino reactions are established fields of organic synthesis. airo.co.innih.govchim.itresearchgate.netresearchgate.netrsc.orgresearchgate.net However, the role of this compound as a key building block in these specific transformations is not substantially represented in the available literature.

While numerous methods exist for the synthesis of pyrroles, including the Paal-Knorr synthesis and various multicomponent reactions, specific examples detailing the reaction of this compound with primary amines or enamines to form pyrrole (B145914) rings could not be located. nih.govresearchgate.netorganic-chemistry.orgnih.gov Likewise, for the synthesis of imidazoles, which can be achieved through a variety of condensation and cycloaddition reactions, the utility of this compound as a precursor is not described in the accessible research. researchgate.netsemanticscholar.orgresearchgate.netnih.govmdpi.com

In the realm of oxygen-containing heterocycles, the synthesis of chromanes and tetrahydrofurans is an active area of research, with methods like Diels-Alder reactions and various cyclization strategies being employed. organic-chemistry.orggoogle.com However, specific applications of this compound in these syntheses are not detailed in the reviewed literature. The construction of intricate fused and spirocyclic systems often relies on highly specialized synthetic intermediates, and the contribution of this compound to this area remains unelucidated in the available scientific record. airo.co.innih.govresearchgate.net

Furthermore, while annulation and ring-forming reactions, as well as cascade and domino sequences, are powerful tools for carbon-carbon bond formation, the specific involvement of this compound in these methodologies could not be substantiated with detailed research findings. chim.itresearchgate.netrsc.orgresearchgate.net

Due to the absence of specific data, including detailed research findings and data tables directly related to this compound, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline. The available information is of a general nature and does not permit a focused discussion on the specified chemical compound.

Applications of 3 Chloro 2 Nitroprop 2 Enal As a Versatile Synthetic Intermediate

Role in the Synthesis of Advanced Organic Scaffolds and Precursors

Based on the established chemistry of similar compounds, 3-Chloro-2-nitroprop-2-enal is anticipated to be a valuable precursor for a variety of advanced organic scaffolds. Its utility would stem from the presence of multiple reactive sites: a nitro-activated double bond, a vinyl chloride moiety, and an aldehyde functional group. These features, in theory, would allow for its participation in a range of chemical transformations.

Hypothetical Applications in Synthesis:

Heterocyclic Scaffolds: The structure of this compound suggests its potential as a building block for various heterocyclic compounds. It could theoretically participate in cycloaddition reactions, where the nitroalkene system acts as a dienophile or a dipolarophile. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), it could react with a diene to form a six-membered ring, which could be a precursor to complex natural products or pharmaceutically active molecules. Similarly, in [3+2] cycloadditions with dipoles like azides or nitrile oxides, it could lead to the formation of five-membered heterocycles such as triazoles or isoxazoles, respectively.

Michael Addition Reactions: The electron-withdrawing nitro group strongly activates the double bond for nucleophilic conjugate addition, also known as the Michael reaction. A wide range of nucleophiles, including carbanions, amines, and thiols, could potentially be added to the β-position of the nitro group. This would allow for the introduction of diverse substituents and the construction of complex carbon skeletons. The resulting products could serve as intermediates for the synthesis of amino acids, alkaloids, and other nitrogen-containing compounds.

Multicomponent Reactions: The combination of reactive sites in this compound makes it a suitable candidate for multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient in generating molecular diversity. One could envision scenarios where the aldehyde, the double bond, and the chloro group all participate in a cascade of reactions to rapidly assemble intricate molecular architectures.

While these potential applications are chemically plausible and supported by the known reactivity of similar molecules, it is important to reiterate that specific, detailed research findings for this compound are not extensively reported. The following table provides a hypothetical overview of the types of organic scaffolds that could potentially be synthesized from this intermediate, based on the reactivity of analogous compounds.

Table 1: Hypothetical Synthetic Routes to Advanced Organic Scaffolds

Reactant TypeReaction TypePotential Organic Scaffold/Precursor
Diene[4+2] CycloadditionSubstituted Cyclohexenes
Azide[3+2] CycloadditionTriazoles
Nitrile Oxide[3+2] CycloadditionIsoxazoles
EnolatesMichael AdditionFunctionalized Nitroalkanes
AminesMichael Additionβ-Amino Carbonyl Compounds
ThiolsMichael Additionβ-Thio Carbonyl Compounds

Detailed Research Findings:

Advanced Spectroscopic and Analytical Research Methodologies for 3 Chloro 2 Nitroprop 2 Enal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules in solution. For a molecule like 3-chloro-2-nitroprop-2-enal, with its various functional groups and potential for stereoisomerism, NMR provides invaluable data on the connectivity of atoms and their spatial relationships.

Multi-Dimensional NMR Techniques

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer foundational information about the chemical environment of hydrogen and carbon atoms, complex molecules often exhibit signal overlap that complicates direct interpretation. nih.gov Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities. scholaris.canih.gov

¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the aldehydic proton and the vinylic proton, provided the coupling constant is significant.

HSQC/HMQC: These experiments correlate directly bonded proton and carbon atoms. scholaris.ca This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signal for the aldehydic proton would correlate with the carbonyl carbon, and the vinylic proton with its attached carbon.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). scholaris.ca This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. In this compound, HMBC would be critical in confirming the connectivity between the carbonyl group, the nitro-substituted vinylic carbon, and the chlorine-bearing vinylic carbon.

A hypothetical table of predicted NMR chemical shifts for this compound is presented below, based on known values for similar functional groups.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
Aldehyde (CHO)9.5 - 10.5185 - 195The strong deshielding effect of the carbonyl group.
Vinylic Proton7.0 - 8.0-Deshielding due to the conjugated system and the electron-withdrawing nitro group.
Nitro-vinylic Carbon-140 - 150Influence of the directly attached electron-withdrawing nitro group and conjugation.
Chloro-vinylic Carbon-130 - 140Effect of the electronegative chlorine atom and conjugation.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity (¹H) Expected COSY Correlations Expected HMBC Correlations
Aldehydic H9.5 - 10.5DoubletVinylic HC=O, Vinylic C-Cl
Vinylic H7.0 - 8.0DoubletAldehydic HC=O, C-NO₂
Carbonyl C185 - 195---
Vinylic C-NO₂140 - 150---
Vinylic C-Cl130 - 140---

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful tool for studying reaction kinetics and mechanisms without the need for sample isolation. nih.gov By acquiring NMR spectra directly from a reacting mixture over time, it is possible to monitor the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. For a reactive species like this compound, this technique could be invaluable for studying its formation, stability, and subsequent reactions, such as nucleophilic additions or cycloadditions. The ability to precisely control reaction initiation, for instance through photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) experiments using LEDs, allows for the study of very rapid transformations. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. google.com

The fragmentation of this compound under electron ionization would likely proceed through several pathways, including:

Loss of the nitro group (NO₂) as a radical, resulting in a significant [M-46]⁺ fragment.

Loss of the chlorine atom (Cl) as a radical, giving an [M-35]⁺ or [M-37]⁺ fragment.

Cleavage of the formyl group (CHO), leading to an [M-29]⁺ fragment.

Loss of nitrosyl chloride (NOCl), a common fragmentation pathway for α-chloro nitro compounds.

A hypothetical fragmentation table is provided below:

m/z Value Proposed Fragment Plausible Neutral Loss
[M]⁺ and [M+2]⁺[C₃H₂ClNO₃]⁺-
[M-29]⁺[C₂H₂ClNO₂]⁺CHO
[M-35/37]⁺[C₃H₂NO₃]⁺Cl
[M-46]⁺[C₃H₂ClO]⁺NO₂

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures and for elucidating the structure of ions. In an MS/MS experiment, a specific ion from the initial mass spectrum is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed. This technique would be particularly useful for identifying this compound in a crude reaction mixture or for confirming the structure of its fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of its key functional groups. The Raman spectrum would also show these vibrations, with the intensities of the bands depending on the change in polarizability during the vibration.

A table of expected vibrational frequencies is presented below:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
C=O (aldehyde)1680 - 17101680 - 1710Stretching
C=C (alkene)1620 - 16601620 - 1660Stretching
NO₂ (nitro)1500 - 1560 (asymmetric) 1340 - 1380 (symmetric)1500 - 1560 (asymmetric) 1340 - 1380 (symmetric)Stretching
C-Cl (chloro)600 - 800600 - 800Stretching
C-H (aldehyde)2700 - 28502700 - 2850Stretching
C-H (vinylic)3000 - 31003000 - 3100Stretching

The conjugation between the aldehyde, the double bond, and the nitro group would likely lead to a slight lowering of the C=O and C=C stretching frequencies compared to their unconjugated counterparts.

Chromatographic Techniques for Purity Assessment and Mixture Separation in Research

Chromatography is indispensable for the separation and purification of compounds and for the assessment of their purity. Given the polarity and reactivity of this compound, specific chromatographic methods would be required.

Gas Chromatography (GC): For a volatile compound, GC could be a suitable technique for purity assessment. scholaris.ca A polar stationary phase would likely be necessary to achieve good separation from non-polar impurities. Coupling GC with a mass spectrometer (GC-MS) would provide both separation and identification capabilities. researchgate.net However, the thermal lability of the nitro group might pose a challenge, potentially leading to on-column decomposition.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds, including polar and non-polar species. nih.gov For this compound, reversed-phase HPLC with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a non-polar stationary phase (e.g., C18) would be a common choice. Normal-phase HPLC, using a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase, could also be employed. youtube.com The choice of detector (e.g., UV-Vis, due to the conjugated system) would be critical for monitoring the elution of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography purification.

Computational Chemistry and Theoretical Insights into 3 Chloro 2 Nitroprop 2 Enal

Electronic Structure and Reactivity Predictions

The electronic character of 3-Chloro-2-nitroprop-2-enal is dominated by the interplay of its functional groups: the electron-withdrawing nitro group (-NO₂), the electronegative chlorine atom (-Cl), and the conjugated π-system of the enal. These features create a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity, which are key to its reactivity.

Density Functional Theory (DFT) is a computational method that allows for the detailed investigation of electronic structure and reaction mechanisms. While direct DFT studies on this compound are scarce, extensive research on similar conjugated nitroalkenes, such as nitroethene and (E)-3,3,3-trichloro-1-nitroprop-1-ene, provides a robust framework for understanding its reactivity. nih.govnih.govresearchgate.net

For instance, DFT calculations on the [3+2] cycloaddition reactions of nitroalkenes have shown that these processes are typically polar, one-step mechanisms that proceed through asynchronous transition states. nih.gov The electron-withdrawing nature of the nitro and chloro groups in this compound would significantly enhance its electrophilicity, making it a potent dipolarophile in such reactions. researchgate.net Studies on similar systems suggest that in reactions with nucleophilic partners, the electron density flux would be directed from the nucleophile to the nitroalkene. nih.gov

Table 1: Conceptual DFT Reactivity Descriptors for Selected Nitroalkenes This table presents representative data from related compounds to infer the properties of this compound.

Compound Electronic Chemical Potential (μ) in eV Chemical Hardness (η) in eV Global Electrophilicity (ω) in eV
Nitroethene -5.33 5.45 2.61
1-Chloro-2-nitroethene -5.50 5.24 2.88
2-Nitroprop-2-enal (analogue) Data not available Data not available Expected to be high

Source: Adapted from computational studies on nitroalkenes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the feasibility and outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For a highly electrophilic species like this compound, the energy of its LUMO is expected to be very low.

In a potential [3+2] cycloaddition reaction, the interaction between the HOMO of a dipole (like a nitrone or a nitrile N-oxide) and the LUMO of this compound would be dominant. The energy gap between these orbitals dictates the reaction's facility. The lower the HOMO-LUMO gap, the more favorable the interaction and the faster the reaction. The strong electron-withdrawing groups on the propenal backbone significantly lower the LUMO energy, making it highly reactive towards electron-rich species.

Modeling of Reaction Pathways and Transition States

Computational modeling allows for the mapping of entire reaction energy profiles, including the identification of transition states, intermediates, and products. nih.govresearchgate.net

In reactions such as cycloadditions, this compound can yield different regio- and stereoisomers. DFT calculations are instrumental in predicting the most likely outcomes by comparing the activation energies of the various possible transition states. researchgate.net

For example, in the [3+2] cycloaddition of nitrile N-oxides with (E)-3,3,3-trichloro-1-nitroprop-1-ene, a compound with similar electronic features, theoretical studies have successfully predicted the observed regioselectivity. researchgate.netnih.gov These studies show that the reaction proceeds through a one-step, two-stage mechanism where one bond forms in advance of the other. The calculations of Parr functions, which are local reactivity descriptors, can also help in correctly predicting the regioselectivity by identifying the most electrophilic and nucleophilic sites within the reacting molecules. researchgate.net A similar approach applied to this compound would allow for the prediction of how it would react with various partners, guiding synthetic efforts.

Table 2: Calculated Activation Energies for Competing Reaction Pathways in a Model [3+2] Cycloaddition This is a hypothetical table based on typical findings for analogous nitroalkenes to illustrate the concept.

Reaction Pathway Regioisomer Stereoisomer Calculated Activation Energy (kcal/mol)
Path A 5-nitro endo 15.2
Path B 5-nitro exo 16.8
Path C 4-nitro endo 21.4

Source: Illustrative data based on principles from DFT studies on nitroalkene cycloadditions. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule, its conformations, can play a crucial role in its reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The planarity of the double bond is a key feature, but rotation around the C-C single bonds can lead to different conformers.

Computational studies on the reactions of enamines with nitroalkenes have highlighted the importance of the conformational arrangement of the reactants in determining the stereochemical outcome. nih.govnih.govresearchgate.net For instance, the s-trans and s-cis conformers of a reactant can lead to different diastereomeric products. nih.gov While specific molecular dynamics simulations for this compound are not available, such studies would be invaluable for understanding its behavior in solution, the influence of solvent on its conformational preferences, and the dynamics of its reactions over time. These simulations could reveal, for example, how the molecule interacts with solvent molecules and how its conformational landscape influences its accessibility for a reaction partner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.